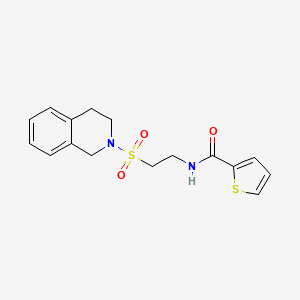

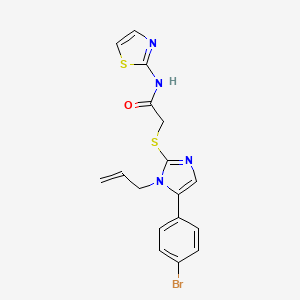

![molecular formula C23H16ClNO4 B2589027 2-氯-N-[2-(2-甲氧基苯基)-4-氧代-4H-色烯-6-基]苯甲酰胺 CAS No. 923234-17-7](/img/structure/B2589027.png)

2-氯-N-[2-(2-甲氧基苯基)-4-氧代-4H-色烯-6-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.Molecular Structure Analysis

At room temperature, this compound has a monoclinic structure with P21/c space group, and four molecules per unit cell, with the following cell lengths: a = 15.5924 (4) Å, b = 14.5537 (4) Å, c = 5.90980 (10) Å, and β = 90.046 (2)° .科学研究应用

Quorum Sensing Inhibition

2-Chloro-N-methoxy-N-methylacetamide: is a key compound in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and related 2-alkyl-4-quinolones. PQS serves as a signaling molecule in the quorum sensing system of Pseudomonas aeruginosa , an opportunistic pathogen. Quorum sensing plays a crucial role in bacterial communication and virulence regulation. By inhibiting PQS production, this compound could potentially interfere with bacterial pathogenicity .

Chemoselective Protecting Group

2-Methoxyphenyl isocyanate: demonstrates chemoselectivity, making it useful as a protecting group for amines. It allows for the regeneration of free amines after deprotection. Organic amines are typically protected through carbamate bonds, and this compound provides an alternative strategy for amine protection and subsequent release .

Amide Podand Synthesis

2-Chloro-N-phenylacetamide: participates in the preparation of N,N’- (ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide) , an amide podand. Amide podands are versatile ligands used in coordination chemistry and molecular recognition studies. This compound’s structure allows for the formation of complex coordination networks with metal ions .

Schiff Base Ligand Formation

By reacting with corresponding hydrazones, 2-Chloro-N-phenylacetamide can be employed to synthesize phenylacetamide-based Schiff base ligands. Schiff bases play a crucial role in coordination chemistry, catalysis, and bioinorganic systems. These ligands exhibit diverse properties and can be tailored for specific applications .

Quinazolin-4-amine Derivative

2-Chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine: (Compound 6j) is prepared from the reaction of 2-chloro-N-(4-methoxyphenyl)nicotinamide with 3,4-methylenedioxyaniline. This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing kinase inhibitors or other bioactive molecules .

Biological Activity Exploration

While specific biological activities of 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide remain to be fully elucidated, its structural features suggest potential interactions with enzymes, receptors, or cellular pathways. Further studies are warranted to uncover additional applications.

属性

IUPAC Name |

2-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKURAQDOSWVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

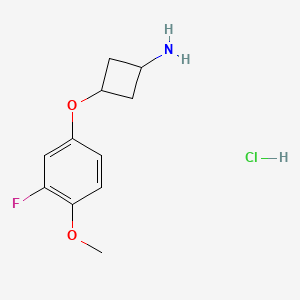

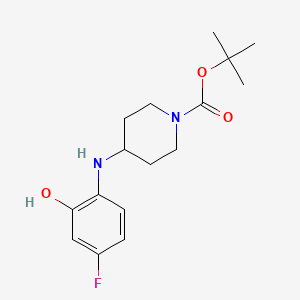

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

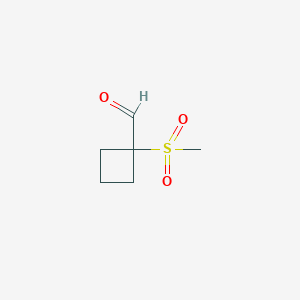

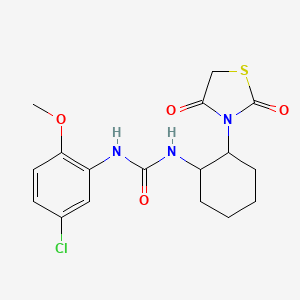

![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)

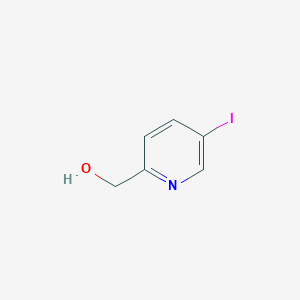

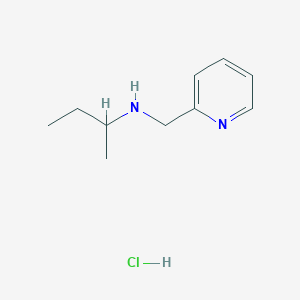

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)

![N-allyl-2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588964.png)